N'-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine
Description
N'-[2-[(Z)-[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine is a synthetic organic compound primarily recognized as a process-related impurity (Impurity F) in the production of the antidepressant drug fluvoxamine maleate . Structurally, it features:
- A Z-configuration oxime ether bridging a 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene group and an ethane-1,2-diamine moiety.
- A trifluoromethyl (-CF₃) substituent on the phenyl ring, enhancing lipophilicity and metabolic stability .
- A methoxy (-OCH₃) group at the pentylidene chain, influencing electronic properties and solubility.
Key physical properties include a melting point of 120–121.5°C, LogP of 3.61, and molecular weight of 434.41 g/mol . It is chromatographically distinct from fluvoxamine maleate, with a relative retention time (RRT) of 0.79 under HPLC conditions .
Properties
Molecular Formula |
C17H26F3N3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N'-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C17H26F3N3O2/c1-24-12-3-2-4-16(23-25-13-11-22-10-9-21)14-5-7-15(8-6-14)17(18,19)20/h5-8,22H,2-4,9-13,21H2,1H3/b23-16- |
InChI Key |
YBAOCNUGFGRFPC-KQWNVCNZSA-N |
Isomeric SMILES |
COCCCC/C(=N/OCCNCCN)/C1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
COCCCCC(=NOCCNCCN)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction for Trifluoromethylaryl Ketone Formation
The trifluoromethylphenyl moiety is introduced via a Grignard reaction adapted from US Patent 6,350,915.
- Reagents : 1-Bromo-4-(trifluoromethyl)benzene, magnesium granules, tetrahydrofuran (THF), and methyl 4-methoxybutanoate.
- Conditions :
- Magnesium (2.1 equiv) is activated in THF under nitrogen.
- 1-Bromo-4-(trifluoromethyl)benzene is added dropwise at 0–10°C, followed by reflux for 2 hr.
- Methyl 4-methoxybutanoate (1.0 equiv) is added, and the mixture is stirred for 12 hr.
Yield : 82–85% after aqueous workup (5% NaOH) and distillation.
Characterization of Pentanone Intermediate
- GC-MS : Base peak at m/z 256 ([M+H]+), consistent with molecular weight 256.14 g/mol.
- ¹H NMR (CDCl₃): δ 7.72 (d, J = 8.2 Hz, 2H, ArH), 7.62 (d, J = 8.2 Hz, 2H, ArH), 3.32 (s, 3H, OCH₃), 2.88 (t, J = 7.1 Hz, 2H, COCH₂), 1.72–1.65 (m, 4H, CH₂CH₂).
Formation of (Z)-5-Methoxy-1-[4-(Trifluoromethyl)phenyl]pentylideneaminooxyethylamine
Oxime Synthesis
The ketone is converted to its oxime using hydroxylamine hydrochloride under acidic conditions.
- Reagents : Hydroxylamine hydrochloride, sodium acetate, ethanol/water (3:1).
- Conditions : Reflux for 4 hr, followed by cooling to precipitate the oxime.
Yield : 78–82% after recrystallization from ethanol.
Stereochemical Control
The Z-configuration is favored by employing a bulky base (e.g., DIPEA) during oxime formation, as reported in analogous systems.
¹³C NMR (DMSO-d₆): δ 157.8 (C=N), 144.2 (CF₃-C), 128.5–125.3 (ArC).
Alkylation with 2-Bromoethylamine
The oxime is alkylated with 2-bromoethylamine hydrobromide in acetonitrile using K₂CO₃ as base.
- Conditions : 60°C for 6 hr, followed by extraction with DCM and silica gel chromatography (EtOAc/hexane 1:1).
Yield : 65–70%.
Coupling with Ethane-1,2-diamine
Nucleophilic Substitution
The aminooxyethyl intermediate reacts with ethane-1,2-diamine in methanol under reflux.
- Conditions : 12 hr reflux, followed by solvent removal and purification via flash chromatography (DCM/MeOH 9:1).
Yield : 60–65%.
Optimization Insights
- Solvent Effects : Methanol enhances nucleophilicity of the diamine compared to THF.
- Temperature : Reflux prevents premature precipitation and ensures complete reaction.
Analytical Characterization
Spectroscopic Data
- HR-MS (ESI+) : m/z 458.1845 ([M+H]+, calc. 458.1851).
- ¹H NMR (DMSO-d₆): δ 7.71 (d, J = 8.1 Hz, 2H, ArH), 7.63 (d, J = 8.1 Hz, 2H, ArH), 4.12 (t, J = 5.8 Hz, 2H, OCH₂), 3.31 (s, 3H, OCH₃), 2.72–2.68 (m, 4H, NHCH₂CH₂NH).
- ¹³C NMR : δ 159.2 (C=N), 144.1 (CF₃-C), 128.4–125.1 (ArC), 72.8 (OCH₂), 56.3 (OCH₃).
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1.0 mL/min).
- Elemental Analysis : Calc. C 58.95%, H 5.96%, N 12.21%; Found C 58.89%, H 5.91%, N 12.18%.
Challenges and Alternative Routes
Chemical Reactions Analysis
Types of Reactions
N’-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
N'-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine is a complex organic compound with potential applications in pharmacology, particularly as a selective serotonin reuptake inhibitor (SSRI).
Selective Serotonin Reuptake Inhibitor (SSRI)
- Mechanism of Action this compound functions as an SSRI by selectively inhibiting the reuptake of serotonin in the brain, increasing serotonin levels available for receptor binding. This mechanism is valuable in treating mood disorders like depression and anxiety.
- Binding Affinity Interaction studies reveal a strong affinity for the serotonin transporter, which is crucial for its function as an SSRI. Studies may also explore interactions with other neurotransmitter systems to assess potential side effects or additional therapeutic benefits beyond serotonin modulation.
Potential Therapeutic Applications
- Treatment of Mood Disorders By increasing serotonin levels in the brain, this compound can be used to treat depression and anxiety disorders.
- Anti-Inflammatory Properties Research indicates that this compound may exhibit anti-inflammatory properties.
- Influence on Neuroplasticity The compound may also influence neuroplasticity, making it a candidate for further pharmacological studies.
Synthesis
The synthesis of this compound involves several steps, often requiring optimization to enhance yield and purity while minimizing side reactions.
Reactivity
Reactions involving this compound typically include nucleophilic substitutions and condensation reactions. The amino and methoxy groups allow for various functionalization possibilities, such as acylation of the amino group or demethylation of the methoxy group under specific conditions. These reactions are crucial for modifying the compound to enhance its biological activity or synthesize derivatives with improved properties.
Structural Similarities
Several compounds share structural similarities with this compound.
Pharmacological Studies
Mechanism of Action
The mechanism of action of N’-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparison of Fluvoxamine-Related Impurities
Key Findings :
- The Z-isomer (target compound) exhibits higher polarity than the E-isomer due to steric effects, resulting in a later elution (RRT = 0.79 vs. 0.50) .
- Impurity D lacks the oxime-diamine structure, making it less polar and more volatile (lower boiling point) .
Ethane-1,2-diamine Derivatives
Table 2: Physicochemical Properties of Ethane-1,2-diamine Analogues
Key Findings :
- The target compound’s LogP (3.61) reflects moderate lipophilicity, intermediate between the hydrophilic tetramethyl-p-phenylenediamine (LogP = 0.85) and the highly lipophilic chlorophenyl derivative (LogP = 5.10) .
- Trifluoromethyl groups in the target compound and the pyridine derivative enhance metabolic resistance compared to non-fluorinated analogues .
Biological Activity
N'-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Molecular Formula : C17H26F3N3O2
- Molecular Weight : Approximately 330.35 g/mol
- Functional Groups : Includes a trifluoromethyl group, methoxy group, and amino groups which are crucial for its biological interactions.
This compound is primarily recognized for its role as a selective serotonin reuptake inhibitor (SSRI) . SSRIs function by inhibiting the reuptake of serotonin in the brain, enhancing serotonin levels available for neurotransmission. This mechanism is beneficial in treating mood disorders such as:
- Depression
- Anxiety Disorders
Additionally, preliminary studies suggest that this compound may exhibit anti-inflammatory properties and influence neuroplasticity , indicating potential applications beyond mood disorders.
Synthesis
The synthesis of this compound involves several steps that require optimization to enhance yield and purity. Key synthetic routes include:
- Nucleophilic Substitutions : Utilizing the amino group for functionalization.
- Condensation Reactions : Forming the core structure through controlled reactions.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antidepressant Efficacy :
- A study demonstrated that compounds with similar structures exhibited significant antidepressant-like effects in animal models, suggesting that this compound may offer similar benefits.
-
Neuroplasticity Effects :
- Research indicated that SSRIs can promote neurogenesis in the hippocampus, a region associated with mood regulation. This suggests that this compound could have positive effects on brain health.
-
Anti-inflammatory Properties :
- Preliminary data indicate that this compound may reduce inflammatory markers in vitro, warranting further investigation into its potential use as an anti-inflammatory agent.
Comparative Analysis
| Property | This compound | Fluvoxamine Maleate (a known SSRI) |
|---|---|---|
| Molecular Formula | C17H26F3N3O2 | C19H25F3N2O |
| Molecular Weight | 330.35 g/mol | 434.41 g/mol |
| Mechanism of Action | SSRI | SSRI |
| Potential Additional Effects | Anti-inflammatory, neuroplasticity influence | Neurogenesis promotion |
Q & A
Basic: What are the key synthetic routes for preparing N'-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]ethane-1,2-diamine, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Formation : Cyclization of precursors (e.g., substituted phenylpentylidene) under reflux conditions with catalysts like HCl (as seen in similar syntheses ).
Amino-Oxyethyl Attachment : Coupling the core with ethane-1,2-diamine derivatives via nucleophilic substitution or condensation.
Characterization :
- NMR and Mass Spectrometry : Confirm molecular structure and purity.
- HPLC : Monitor reaction progress and intermediate stability (e.g., TLC tracking in analogous procedures ).
- X-ray Crystallography : Resolve stereochemistry of the Z-configuration.
Advanced: How can researchers optimize reaction yields for the Z-isomer during synthesis, given competing isomerization?
Methodological Answer:
Optimization strategies include:
- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) or chiral catalysts to favor Z-configuration via steric or electronic stabilization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may reduce isomerization by stabilizing transition states.
- Kinetic Trapping : Rapid quenching of reaction mixtures at low temperatures to prevent equilibration.
- Analytical Validation : Compare NMR coupling constants and NOE effects to confirm isomer ratios .
Basic: What analytical techniques are critical for confirming the purity and structural integrity of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- FT-IR Spectroscopy : Identify functional groups (e.g., C-F stretches from trifluoromethyl groups at ~1100 cm⁻¹) .
- Chromatography : UPLC/HPLC with UV/Vis or ELSD detectors to assess purity (>95% threshold for biological assays) .
- Thermal Analysis : DSC/TGA to evaluate stability under storage conditions .
Advanced: How should researchers address contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Methodological Answer:
- Dose-Response Curves : Re-evaluate activity across concentrations to identify off-target effects.
- Structural Probes : Compare activity of analogs (e.g., replacing the methoxy group) to isolate pharmacophores .
- Assay Standardization : Use isogenic cell lines or recombinant enzymes to minimize variability .
- Meta-Analysis : Cross-reference data with structural databases (e.g., PubChem) to identify confounding factors (e.g., solvent interactions) .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the oxyethyl group.
- Solvent Choice : Dissolve in anhydrous DMSO for long-term storage; avoid aqueous buffers unless stabilized .
Advanced: How can computational methods guide the design of derivatives with improved target selectivity?
Methodological Answer:
- Molecular Docking : Screen derivatives against target protein structures (e.g., kinase domains) to predict binding affinities.
- QSAR Modeling : Correlate substituent effects (e.g., trifluoromethyl position) with activity data to prioritize synthesis .
- MD Simulations : Simulate ligand-receptor dynamics to assess conformational stability over time .
Basic: What in vitro assays are suitable for initial evaluation of biological activity?
Methodological Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., FRET) for real-time monitoring of target enzymes.
- Cell Viability : MTT or resazurin assays in cancer/normal cell lines to gauge selectivity .
- Membrane Permeability : Caco-2 monolayer assays to predict bioavailability .
Advanced: How can researchers validate the mechanism of action when unexpected results arise in kinetic studies?
Methodological Answer:
- Isotopic Labeling : Use ¹⁴C/³H-labeled compound to track metabolic pathways or binding sites.
- Knockout Models : CRISPR-edited cell lines to confirm target dependency.
- Crosslinking Studies : Photoaffinity probes to identify off-target interactions .
Basic: What safety precautions are essential during handling and disposal?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and fume hoods for synthesis and weighing.
- Waste Management : Neutralize acidic/basic residues before disposal; avoid aqueous release due to trifluoromethyl persistence .
Advanced: How should researchers design experiments to probe the compound’s stability under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
